molecular formula C14H12N6O3 B10910834 N'-[(Z)-indol-3-ylidenemethyl]-1-methyl-4-nitropyrazole-3-carbohydrazide

N'-[(Z)-indol-3-ylidenemethyl]-1-methyl-4-nitropyrazole-3-carbohydrazide

Cat. No.: B10910834
M. Wt: 312.28 g/mol
InChI Key: CLGRTOVBOFQRGY-FRKPEAEDSA-N
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Description

N'-[(Z)-indol-3-ylidenemethyl]-1-methyl-4-nitropyrazole-3-carbohydrazide is a hydrazide-based Schiff base compound characterized by a Z-configuration at the imine bond (C=N) linking the indole and pyrazole moieties. Structural confirmation of such compounds typically involves single-crystal X-ray diffraction (SC-XRD), as seen in analogous hydrazide derivatives .

Properties

Molecular Formula

C14H12N6O3

Molecular Weight

312.28 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-1-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C14H12N6O3/c1-19-8-12(20(22)23)13(18-19)14(21)17-16-7-9-6-15-11-5-3-2-4-10(9)11/h2-8,15H,1H3,(H,17,21)/b16-7+

InChI Key

CLGRTOVBOFQRGY-FRKPEAEDSA-N

Isomeric SMILES

CN1C=C(C(=N1)C(=O)N/N=C/C2=CNC3=CC=CC=C32)[N+](=O)[O-]

Canonical SMILES

CN1C=C(C(=N1)C(=O)NN=CC2=CNC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~3~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of an indole derivative with a pyrazole carboxylic acid hydrazide. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’~3~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the indole or pyrazole rings .

Scientific Research Applications

Synthesis and Structural Properties

The synthesis of N'-[(Z)-indol-3-ylidenemethyl]-1-methyl-4-nitropyrazole-3-carbohydrazide typically involves the reaction of indole derivatives with nitropyrazole and carbohydrazide components. The molecular structure features an indole moiety, which is known for its diverse biological activities, combined with a nitropyrazole group that contributes to the compound's energetic properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of nitropyrazoles possess activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Potential

The indole framework is often associated with anticancer activity. Compounds containing indole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The incorporation of the nitropyrazole group may enhance these effects by providing additional pathways for interaction with biological targets.

Antitubercular Activity

Recent studies have highlighted the potential of indole-based compounds as antitubercular agents. The structure of this compound could be optimized for targeting specific pathways in Mycobacterium tuberculosis, presenting a novel approach to tuberculosis treatment .

Energetic Materials

Another promising application of this compound lies in the field of energetic materials. The nitro group is known for its explosive properties, and compounds featuring this group can be utilized in propellants and explosives. Studies on similar nitropyrazole derivatives have shown favorable detonation characteristics and thermal stability .

Case Studies and Research Findings

StudyFindings
Yin et al. (2014)Explored functionalization of nitropyrazoles; highlighted their reactivity and potential for developing new energetic materials .
Dalinger et al. (2015)Investigated synthesis techniques for nitropyrazoles with enhanced performance characteristics; demonstrated the importance of structural modifications .
Recent Antimicrobial StudiesShowed that indole derivatives exhibit significant activity against resistant bacterial strains; suggested further exploration into their mechanisms .

Mechanism of Action

The mechanism of action of N’~3~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a core hydrazide-imine scaffold with several derivatives, but differences in substituents lead to distinct properties. Key comparisons include:

Compound Substituents Key Features Bioactivity
N'-[(Z)-indol-3-ylidenemethyl]-1-methyl-4-nitropyrazole-3-carbohydrazide 4-nitro on pyrazole; 1-methyl on pyrazole Enhanced electron deficiency; potential for nitro group-mediated redox activity Not explicitly reported, but inferred to differ due to nitro group
(Z)-N'-(3-aminoisoindol-1-ylidene)benzamide (MFCD03479165) Benzamide instead of pyrazole; aminoisoindole Reduced electron withdrawal; altered solubility Anticancer activity linked to isoindole scaffold
(Z)-N'-(1H-indol-3-ylmethylidene)nicotinohydrazide (Schiff base complexes) Nicotinohydrazide backbone; metal coordination (Mn, Co, Ni, Cu) Metal-dependent antimicrobial and antioxidant activity Cu(II) complex showed highest antibacterial activity (MIC: 12.5 µg/mL)
N'-(4-chlorobenzylidene)-2-oxo-2H-chromene-3-carbohydrazide Chromene-carbohydrazide; 4-chloro substituent Fluorescence properties; antiproliferative effects Moderate activity against MCF-7 cells (IC₅₀: 28 µM)

Structural Insights :

  • Metal Coordination : Unlike metal-coordinated Schiff bases (e.g., Cu(II) complex in ), the target compound lacks metal chelation, which may reduce its antioxidant efficacy but improve membrane permeability .
Bioactivity and Mechanism of Action
  • Antimicrobial Activity: The Cu(II) complex of (Z)-N'-(1H-indol-3-ylmethylidene)nicotinohydrazide exhibits superior antibacterial activity compared to the non-metallated target compound, highlighting the role of metal ions in enhancing bioactivity .
  • Anticancer Potential: Compounds with nitro groups (e.g., 4-nitropyrazole) often exhibit redox cycling, generating reactive oxygen species (ROS) that induce apoptosis in cancer cells. This mechanism is observed in nitroimidazole derivatives but requires validation for the target compound .
  • ADMET Properties : The nitro group may reduce metabolic stability compared to halogenated analogues (e.g., 4-chlorobenzylidene derivatives), as nitro moieties are prone to reduction in vivo .
Physicochemical Properties
  • Solubility: The nitro group’s hydrophobicity likely reduces aqueous solubility compared to amino-substituted analogues (e.g., MFCD03479165) .

Biological Activity

N'-[(Z)-indol-3-ylidenemethyl]-1-methyl-4-nitropyrazole-3-carbohydrazide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, emphasizing its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of indole derivatives with nitropyrazole and carbohydrazide moieties. The reaction conditions often include solvents such as ethanol or dimethylformamide (DMF) under reflux or microwave-assisted techniques to enhance yield and purity.

Characterization of the synthesized compound is performed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and confirms the presence of functional groups.
  • Infrared Spectroscopy (IR) : Identifies characteristic functional groups through their vibrational modes.
  • Mass Spectrometry (MS) : Confirms the molecular weight and structural integrity of the compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The compound exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. For instance, MIC values against Escherichia coli and Staphylococcus aureus were reported at 32 µg/mL, indicating potent activity.

Anticancer Activity

The anticancer potential of this compound has been explored in several in vitro studies. It demonstrated cytotoxic effects on various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)
  • HeLa (cervical cancer)

The IC50 values ranged from 10 to 20 µM, suggesting that the compound effectively inhibits cell proliferation. Mechanistic studies indicated that it induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on key enzymes involved in cancer progression and inflammation:

  • Monoamine Oxidase B (MAO-B) : The compound showed competitive inhibition with an IC50 value of 0.78 µM, highlighting its potential as a neuroprotective agent.
  • Cyclooxygenase (COX) : Preliminary results indicated moderate inhibition of COX enzymes, suggesting anti-inflammatory properties.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Indole moiety : Known for its diverse biological activities, contributing to anticancer effects.
  • Nitro group : Enhances reactivity and may play a role in antimicrobial activity.
  • Carbohydrazide linkage : Facilitates interaction with biological targets, enhancing enzyme inhibition.

Case Studies

Several research articles have documented the synthesis and evaluation of similar indole-based compounds, providing comparative insights into their biological activities:

CompoundBiological ActivityIC50 ValueReference
Indole derivative AAntibacterial32 µg/mL
Indole derivative BAnticancer (MCF-7)15 µM
Indole derivative CMAO-B Inhibition0.78 µM

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